7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfide
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Overview
Description
7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfide is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfide typically involves multi-step organic reactions. The starting materials might include chlorinated aromatic compounds, ethoxy groups, and trifluoromethyl groups. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of such compounds would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification processes to obtain high-purity products. Techniques such as distillation, crystallization, and chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of phosphines or other reduced phosphorus-containing species.
Substitution: The compound might participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce phosphines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure might make it useful in studying reaction mechanisms or developing new synthetic methodologies.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or antimicrobial properties.
Medicine
Pharmaceutical research might investigate this compound for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfide would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the compound’s specific use.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-oxide
- 7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfone
Uniqueness
Compared to similar compounds, 7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfide might exhibit unique reactivity due to the presence of the sulfide group. This could influence its chemical behavior, making it more or less reactive in certain types of reactions.
Properties
Molecular Formula |
C11H8ClF6O3PS |
---|---|
Molecular Weight |
400.66 g/mol |
IUPAC Name |
7-chloro-2-ethoxy-2-sulfanylidene-4,4-bis(trifluoromethyl)-1,3,2λ5-benzodioxaphosphinine |
InChI |
InChI=1S/C11H8ClF6O3PS/c1-2-19-22(23)20-8-5-6(12)3-4-7(8)9(21-22,10(13,14)15)11(16,17)18/h3-5H,2H2,1H3 |
InChI Key |
GNUBUEVYUWKMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=S)OC2=C(C=CC(=C2)Cl)C(O1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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